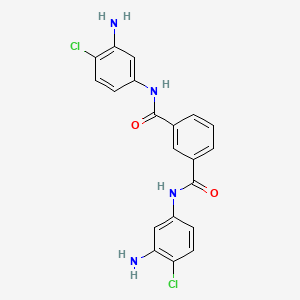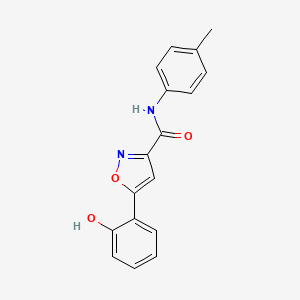![molecular formula C14H21N3O2 B6040849 N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6040849.png)
N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide, also known as SMM-189, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide works by inhibiting the activity of the Wnt signaling pathway, which is involved in cell growth and proliferation. Specifically, N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide targets the protein Disheveled, which is a key component of the Wnt signaling pathway. By inhibiting Disheveled, N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide can prevent the activation of the Wnt signaling pathway, leading to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide has been shown to have a variety of biochemical and physiological effects. In cancer, N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide has been shown to reduce the levels of inflammatory cytokines and improve cognitive function. In inflammatory disorders, N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide has been shown to reduce inflammation and joint damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide is its specificity for the Wnt signaling pathway, which makes it a promising therapeutic agent for diseases that involve this pathway. However, one limitation of N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide. One area of research is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another area of research is the investigation of N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anti-cancer effects. Additionally, the potential use of N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide in other diseases, such as diabetes and cardiovascular disease, is an area of interest for future research.
Conclusion:
In conclusion, N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide is a compound that has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Its specificity for the Wnt signaling pathway makes it a promising therapeutic agent, although its low solubility in water can be a limitation. Further research is needed to fully understand the potential of N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide in these diseases and to develop more potent and selective inhibitors of the Wnt signaling pathway.
Méthodes De Synthèse
N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide is synthesized using a multi-step process that involves the reaction of 2-chloronicotinic acid with N-ethyl-1-pyrrolidinylmethanol to form an intermediate. This intermediate is then reacted with paraformaldehyde and hydrochloric acid to form the final product, N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide.
Applications De Recherche Scientifique
N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. In Alzheimer's disease, N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide has been shown to improve cognitive function and reduce neuroinflammation. Inflammatory disorders, such as rheumatoid arthritis, have also been studied with N-ethyl-2-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide, where it has been shown to reduce inflammation and joint damage.
Propriétés
IUPAC Name |
N-ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-15-14(18)12-5-4-7-16-13(12)17-8-6-11(9-17)10-19-2/h4-5,7,11H,3,6,8-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIPCCJWKALFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC=C1)N2CCC(C2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6040780.png)
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine](/img/structure/B6040787.png)
![1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinecarboxamide trifluoroacetate](/img/structure/B6040795.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6040799.png)
![2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B6040806.png)
![{2-[(3-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6040822.png)

![2-(5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B6040836.png)
![N-methyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6040846.png)
![2-{3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-3-oxopropyl}-5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazole](/img/structure/B6040851.png)


![2-furaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6040874.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6040878.png)